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Compound of Interest

Compound Name: KP 544

Cat. No.: B1673762

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the investigational drug si-544 with other
therapeutic alternatives for T-cell-mediated autoimmune diseases, primarily focusing on
psoriasis and atopic dermatitis. The information is based on publicly available data.

Executive Summary

si-544 is a first-in-class, selective inhibitor of the Kv1.3 potassium channel, which plays a
crucial role in the activation and proliferation of chronically activated effector memory T-cells
(TEM cells). These cells are key drivers of pathology in various autoimmune diseases. By
targeting Kv1.3, si-544 aims to offer a disease-modifying effect by selectively suppressing the
pathogenic TEM cells without causing broad immunosuppression.[1] Phase 1b clinical trials
have been completed for psoriasis and atopic dermatitis, with initial results suggesting a
favorable safety profile and clinical efficacy.

This guide compares the available findings on si-544 with established treatments for moderate-
to-severe psoriasis and atopic dermatitis, including biologic inhibitors of TNF-a, IL-12/23, and
IL-17, as well as small molecule JAK inhibitors.

Mechanism of Action: Kv1.3 Inhibition

Effector memory T-cells (TEM cells) are heavily dependent on the Kv1.3 potassium channel for
sustained calcium signaling, which is essential for their activation, proliferation, and cytokine
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production. In autoimmune diseases, autoreactive TEM cells are key mediators of chronic
inflammation. si-544, by selectively blocking the Kv1.3 channel, disrupts this signaling cascade
in pathogenic TEM cells, leading to a reduction in the inflammatory response. This targeted
approach is designed to preserve the function of other immune cells, thus avoiding systemic
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Caption: Signaling pathway of Kv1.3 inhibition by si-544.

Clinical Trial Data for si-544
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si-544 has completed Phase 1b proof-of-concept trials in both psoriasis and atopic dermatitis.
As of late 2025, full peer-reviewed publications with detailed quantitative data are not yet
available. The following tables summarize the publicly released findings.

Psoriasis (Phase 1hb)

A randomized, double-blind, placebo-controlled Phase 1b trial enrolled 45 adults with mild-to-
severe psoriasis vulgaris.[1] Patients received treatment for 4 weeks and were monitored for a
12-week post-treatment period.

Efficacy Endpoint si-544 Placebo

. . Statistically significant
Psoriasis Area and Severity

improvements compared to -
Index (PASI) Scores

placebo (p<0.05)[1]

Clinical improvements
Onset of Action observed as early as 2 -

weeks[1]

Sustained disease stabilization

and continued lesion healing

Durability of Response during the 12-week post- -

treatment observation

period[1]
Safety Findings Outcome

, No treatment-related serious adverse events
Serious Adverse Events
reported[1]

Dose-Limiting Toxicities None observed[1]

Full immunocompetence was maintained

Immunocompetence
throughout the study[1]

Atopic Dermatitis (Phase 1b)
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A multi-center, double-blind, placebo-controlled Phase 1b trial evaluated the safety, tolerability,

and efficacy of si-544 in patients with mild to severe atopic dermatitis.

Efficacy Endpoint

si-544 Placebo

Objective Clinical Improvement

75% of patients experienced
objective clinical

improvement[2]

Skin Clearance

44% of those with clinical
improvement achieved clear or

almost clear skin[2]

Safety Findings

Outcome

Serious Adverse Events

No serious adverse events reported[2]

Dose-Limiting Toxicities

None observed[2]

Tolerability

Well-tolerated up to the highest dose levels[2]

Comparison with Alternative Treatments

Psoriasis

The following tables provide a comparison of si-544 with established biologic treatments for

moderate-to-severe plaque psoriasis. The data for competitor products are derived from their

respective pivotal clinical trials.

Table 1: Efficacy of Biologics in Psoriasis at Week 12
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Drug (Class) PASI 75 Response Rate PASI 90 Response Rate
) o Data not yet available in this Data not yet available in this
si-544 (Kv1.3 Inhibitor)
format format
Adalimumab (TNF-a inhibitor) -
71%][3] 45%[3]
REVEAL study
Ustekinumab (IL-12/23
S 76% (90mg dose)[4] 51% (90mg dose)[4]
inhibitor) - PHOENIX 2 study
Secukinumab (IL-17A inhibitor)
77.1% (300mg dose) 54.2% (300mg dose)

- FIXTURE study

Table 2: Safety Profile of Biologics in Psoriasis

Drug Common Adverse Events

No significant safety signals reported in Phase
1b trials[1]

si-544

] Upper respiratory infections, injection site
Adalimumab )
reactions, headache][3]

Upper respiratory infections, nasopharyngitis,
headache|[5]

Ustekinumab

) Nasopharynagitis, diarrhea, upper respiratory
Secukinumab ] ]
tract infection

Atopic Dermatitis

The following tables compare si-544 with a leading biologic and JAK inhibitors for the treatment
of moderate-to-severe atopic dermatitis.

Table 3: Efficacy of Novel Systemic Therapies in Atopic Dermatitis at Week 16
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Drug (Class) EASI-75 Response Rate

si-544 (Kv1.3 Inhibitor) Data not yet available in this format

Dupilumab (IL-4/1L-13 inhibitor) - SOLO 1 study 51.3% (bi-weekly)[6]

Upadacitinib (JAK inhibitor) - Measure Up 1
wd 70% (15mg dose), 80% (30mg dose)[7]
study

Abrocitinib (JAK inhibitor) - JADE MONO-1

39.7% (100mg dose), 62.7% (200mg dose)[8]
study

Table 4: Safety Profile of Novel Systemic Therapies in Atopic Dermatitis

Drug Common Adverse Events

) No significant safety signals reported in Phase
si-544

1b trials[2]
_ Injection site reactions, conjunctivitis, oral

Dupilumab

herpes[6]

o Upper respiratory tract infections, acne, herpes

Upadacitinib ] )

simplex, headache, increased CPK]7]
Abrocitinib Nausea, nasopharyngitis, headache, acne[8]

Experimental Protocols

Detailed experimental protocols for the si-544 clinical trials have not been publicly released.
However, based on the mechanism of action, key experiments would likely involve the following
methodologies.

Kv1.3 Inhibition Assay

The potency and selectivity of si-544 would be determined using electrophysiological
techniques, such as patch-clamp assays, on cells expressing Kv1.3 and other potassium
channels. A common method is the whole-cell patch-clamp technique to measure the inhibition
of ion channel currents in response to varying concentrations of the compound.
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T-cell Activation and Proliferation Assays

To assess the functional impact of Kv1.3 inhibition, primary human T-cells, particularly isolated
effector memory T-cells, would be stimulated in vitro in the presence and absence of si-544. T-
cell activation can be measured by the expression of activation markers (e.g., CD25, CD69)
using flow cytometry. Proliferation is typically quantified using assays such as CFSE dilution or
incorporation of radioactive thymidine.

Clinical Trial Workflow

The Phase 1b trials for si-544 likely followed a standard workflow for early-phase clinical
studies in dermatology.

Phase 1b Clinical Trial Workflow

Patient Screening
(Inclusion/Exclusion Criteria)

Randomization
(si-544 vs. Placebo)
Treatment Period
(e.g., 4 weeks)
Post-Treatment

Follow-Up
(e.g., 12 weeks)

Data Analysis
(Safety & Efficacy Endpoints)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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